molecular formula C14H10O3 B13995319 3-(4-Hydroxyphenyl)-2-benzofuran-1(3H)-one CAS No. 7468-76-0

3-(4-Hydroxyphenyl)-2-benzofuran-1(3H)-one

Cat. No.: B13995319
CAS No.: 7468-76-0
M. Wt: 226.23 g/mol
InChI Key: RZAVMTCGIWKQJA-UHFFFAOYSA-N
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Description

3-(4-Hydroxyphenyl)-3h-isobenzofuran-1-one is a chemical compound known for its unique structure and properties. It belongs to the class of isobenzofuran derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Hydroxyphenyl)-3h-isobenzofuran-1-one typically involves the reaction of 4-hydroxybenzaldehyde with phthalic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as acetic acid or ethanol. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(4-Hydroxyphenyl)-3h-isobenzofuran-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The compound can be reduced to form a dihydro derivative.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or alkyl halides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives with altered functional groups, which can exhibit different chemical and biological properties.

Mechanism of Action

The mechanism of action of 3-(4-Hydroxyphenyl)-3h-isobenzofuran-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in oxidative stress, thereby exhibiting antioxidant properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Hydroxyphenyl)-3h-isobenzofuran-1-one is unique due to its isobenzofuran structure, which imparts distinct chemical and biological properties

Properties

CAS No.

7468-76-0

Molecular Formula

C14H10O3

Molecular Weight

226.23 g/mol

IUPAC Name

3-(4-hydroxyphenyl)-3H-2-benzofuran-1-one

InChI

InChI=1S/C14H10O3/c15-10-7-5-9(6-8-10)13-11-3-1-2-4-12(11)14(16)17-13/h1-8,13,15H

InChI Key

RZAVMTCGIWKQJA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(OC2=O)C3=CC=C(C=C3)O

Origin of Product

United States

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